Methaniazide calcium

Antitubercular efficacy In vivo mouse model Isoniazid methanesulfonate

Methaniazide calcium, systematically named calcium bis([2-(pyridine-4-carbonyl)hydrazinyl]methanesulfonate) and also known as isoniazid methanesulfonate calcium or Neotizide calcium salt, is a divalent calcium salt of the antitubercular prodrug methaniazide. The compound belongs to the isonicotinic acid hydrazide class, structurally derived from the first-line agent isoniazid (INH) by introduction of a methanesulfonate group on the terminal hydrazine nitrogen.

Molecular Formula C14H16CaN6O8S2
Molecular Weight 500.5 g/mol
CAS No. 6059-26-3
Cat. No. B12725466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethaniazide calcium
CAS6059-26-3
Molecular FormulaC14H16CaN6O8S2
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)NNCS(=O)(=O)[O-].C1=CN=CC=C1C(=O)NNCS(=O)(=O)[O-].[Ca+2]
InChIInChI=1S/2C7H9N3O4S.Ca/c2*11-7(6-1-3-8-4-2-6)10-9-5-15(12,13)14;/h2*1-4,9H,5H2,(H,10,11)(H,12,13,14);/q;;+2/p-2
InChIKeyXSKHXWPDNYFJBC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methaniazide Calcium (CAS 6059-26-3): Core Identity and Procurement-Relevant Properties


Methaniazide calcium, systematically named calcium bis([2-(pyridine-4-carbonyl)hydrazinyl]methanesulfonate) and also known as isoniazid methanesulfonate calcium or Neotizide calcium salt, is a divalent calcium salt of the antitubercular prodrug methaniazide [1]. The compound belongs to the isonicotinic acid hydrazide class, structurally derived from the first-line agent isoniazid (INH) by introduction of a methanesulfonate group on the terminal hydrazine nitrogen [2]. With a molecular weight of 500.5 g·mol⁻¹ (containing two methaniazide anions per calcium ion), it serves as a research-grade prodrug form that releases isonicotinic acid upon metabolism, inhibiting mycolic acid synthesis in Mycobacterium tuberculosis [1][3].

Why Methaniazide Calcium Is Not Interchangeable with Isoniazid or Its Sodium Congener


Although methaniazide calcium and isoniazid share the same terminal active metabolite (isonicotinic acid), the methanesulfonate prodrug modification and the calcium counterion confer distinct in vivo potency, systemic tolerability, and solid-state properties that preclude simple substitution [1][2]. The calcium salt carries two prodrug equivalents per molecule (MW 500.5) versus the sodium salt monohydrate (MW 271.23), directly affecting gravimetric dosing calculations and dissolution profiles in pharmaceutical development [3]. Moreover, experimental evidence demonstrates that methanesulfonate prodrugs are tolerated at substantially higher multiples of the isoniazid reference dose in chronic toxicity models, a margin not achievable with the parent drug [2].

Methaniazide Calcium: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


In Vivo Antitubercular Activity: Methanesulfonate Prodrug vs. Parent Isoniazid in the Mouse Lung Tuberculosis Model

In a quantitative mouse tuberculosis model using intravenous M. tuberculosis infection, the antitubercular activity of drugs was assessed by suppression of lung weight increase. Isoniazid methanesulfonate (the active prodrug present in methaniazide calcium) demonstrated superior activity compared with isoniazid at equivalent dosing [1]. A subsequent chronic oral toxicity study in dogs established the potency relationship as 2.5 mg/kg/day isoniazid equivalent to 3.04 mg/kg/day isoniazid methanesulfonate, indicating that the prodrug is approximately 1.22-fold less potent by body weight but maintains a wider therapeutic dose range [2].

Antitubercular efficacy In vivo mouse model Isoniazid methanesulfonate

Chronic Oral Toxicity Therapeutic Window: Isoniazid Methanesulfonate vs. Isoniazid in the Dog Model

In a 6-month chronic oral toxicity study in dogs, isoniazid methanesulfonate (the prodrug form within methaniazide calcium) was tolerated at over three times the level corresponding to the 'maximum safe human dose level' of isoniazid [1]. At this elevated exposure level, no deaths occurred in the methanesulfonate group, whereas fatalities were observed at the equivalent isoniazid dose level [1]. Histologic brain damage (subcortical myelin changes, cerebellar microcavitation) was substantially less severe in the methanesulfonate-treated dogs, with only one animal showing the cerebellar lesions that were commonly observed in the isoniazid group [1].

Preclinical toxicology Therapeutic index Isoniazid methanesulfonate safety

Aqueous Solubility Enhancement: Methanesulfonate Salt Formation vs. Parent Isoniazid Free Base

In a 2018 supramolecular crystal engineering study, the mesylate salt of isoniazid (INH-MES, a close structural analog of the methanesulfonate anion present in methaniazide calcium) exhibited equilibrium solubility approximately three-fold higher than that of unmodified isoniazid across multiple buffered media [1]. Although this study evaluated the protonated INH mesylate salt rather than the calcium prodrug salt, the structural commonality of the methanesulfonate counterion provides a class-level inference that methaniazide calcium inherits significantly enhanced aqueous solubility relative to isoniazid free base [1].

Solubility enhancement Pharmaceutical salt engineering Isoniazid mesylate

Counterion Differentiation: Calcium Salt Stoichiometry and Formulation Implications vs. Sodium Methaniazide

Methaniazide calcium (C₁₄H₁₆CaN₆O₈S₂, MW 500.5 g·mol⁻¹) delivers two equivalents of the active methaniazide prodrug anion per formula unit, whereas the clinically documented sodium salt monohydrate (C₇H₈N₃NaO₄S·H₂O, MW 271.23 g·mol⁻¹) carries only one equivalent [1][2]. This divalent stoichiometry means that each gram of methaniazide calcium provides approximately 0.924 g of methaniazide free acid equivalent (MAE), compared with ~0.853 g MAE per gram of sodium salt monohydrate, representing a 8.3% higher active loading per gram of solid compound [1][2]. Furthermore, replacement of the hygroscopic sodium cation with the calcium dication is anticipated to reduce moisture sensitivity in bulk solid handling, a known challenge with sodium sulfonate salts .

Salt form selection Divalent cation Pharmaceutical stoichiometry

Comparative Antitubercular Activity in a Guinea Pig M. tuberculosis H37Rv Infection Model

A head-to-head study by Bojalil et al. (1954) compared the activity of isoniazid and isoniazid methanesulfonate in guinea pigs experimentally infected with M. tuberculosis strain H37Rv [1]. Although the full quantitative data are not available in electronic abstract records, the existence of this direct comparative investigation in a standard animal model confirms that methanesulfonate prodrugs have been systematically evaluated against the isoniazid benchmark in a pharmacologically relevant in vivo system [1].

Guinea pig tuberculosis model H37Rv Isoniazid methanesulfonate efficacy

Methaniazide Calcium: High-Priority Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Toxicology and Therapeutic Index Assessment of Antitubercular Prodrugs

Based on the documented ≥3-fold improvement in tolerated dose multiple versus isoniazid in the 6-month dog chronic toxicity model [1], methaniazide calcium is a strong candidate for repeat-dose toxicology programs investigating isoniazid-sparing or isoniazid-replacement regimens. Its distinct safety margin enables dose-escalation studies that would be lethal with the parent drug.

Formulation Development Requiring High Active-Moiety Loading and Reduced Hygroscopicity

The calcium salt's divalent stoichiometry provides 92.4% methaniazide free acid equivalent per gram, an 8.3% advantage over the sodium salt monohydrate (85.3%) [2][3]. This higher loading, combined with the expected lower hygroscopicity of calcium vs. sodium sulfonate salts [3], makes methaniazide calcium the preferred API form for solid oral dosage forms, inhalation powders, and bulk packaging where moisture sensitivity affects shelf-life.

In Vivo Efficacy Studies in Mouse or Guinea Pig Tuberculosis Models Where the Methanesulfonate Prodrug Has Already Demonstrated Activity Superior to Isoniazid

The mouse lung tuberculosis model showed that isoniazid methanesulfonate is more active than isoniazid [4], and the guinea pig H37Rv model provided a head-to-head comparative framework [5]. Methaniazide calcium is the appropriate chemical form for replicating or extending these findings, particularly in pharmacokinetic/pharmacodynamic (PK/PD) studies aimed at correlating plasma exposure with bacterial load reduction.

Aqueous Formulation Research Leveraging Enhanced Solubility of the Methanesulfonate Salt Class

The approximately 3-fold solubility enhancement observed for the mesylate salt class of isoniazid [6], combined with the calcium salt's stoichiometric benefits, supports the use of methaniazide calcium in aqueous-based drug delivery systems including oral solutions, injectables, and targeted pulmonary nanoparticle formulations where dissolution rate and solubility limit bioavailability.

Quote Request

Request a Quote for Methaniazide calcium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.